molecular formula C19H17N3O3 B7460382 N-(1-benzyl-5-methylpyrazol-3-yl)-1,3-benzodioxole-5-carboxamide

N-(1-benzyl-5-methylpyrazol-3-yl)-1,3-benzodioxole-5-carboxamide

Cat. No. B7460382
M. Wt: 335.4 g/mol
InChI Key: AZZFGCIOVDFPRB-UHFFFAOYSA-N
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Description

N-(1-benzyl-5-methylpyrazol-3-yl)-1,3-benzodioxole-5-carboxamide, commonly known as BMX, is a chemical compound that has been of great interest in scientific research due to its potential as a therapeutic agent. BMX belongs to the class of compounds known as pyrazoles and has been found to exhibit a wide range of biological activities. In

Mechanism of Action

The exact mechanism of action of BMX is not fully understood, but it is believed to act through multiple pathways. In cancer research, BMX has been found to inhibit the activity of certain enzymes such as AKT and mTOR, which are involved in cell proliferation and survival. In inflammation research, BMX has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurological research, BMX has been found to reduce oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
BMX has been found to exhibit a wide range of biochemical and physiological effects. In cancer research, BMX has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, BMX has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological research, BMX has been found to reduce oxidative stress and inflammation in the brain, which may help prevent neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BMX in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various diseases. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one limitation of using BMX is its poor solubility in water, which may require the use of organic solvents. Another limitation is the lack of clinical data on the safety and efficacy of BMX in humans, which may limit its potential as a therapeutic agent.

Future Directions

There are several future directions for research on BMX. One direction is to further investigate its potential as a therapeutic agent in cancer, inflammation, and neurological disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, which may provide valuable information for its clinical development. Additionally, research on the synthesis of BMX analogs may lead to the discovery of compounds with improved biological activity and pharmacological properties.

Synthesis Methods

The synthesis of BMX involves a series of chemical reactions that require specific reagents and conditions. The general method involves the reaction of 1-benzyl-5-methylpyrazole with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using chromatography techniques such as flash chromatography or HPLC.

Scientific Research Applications

BMX has been studied extensively for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, BMX has been found to exhibit anticancer activity by inhibiting the proliferation and migration of cancer cells. In inflammation research, BMX has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In neurological research, BMX has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(1-benzyl-5-methylpyrazol-3-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-13-9-18(21-22(13)11-14-5-3-2-4-6-14)20-19(23)15-7-8-16-17(10-15)25-12-24-16/h2-10H,11-12H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZFGCIOVDFPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~5~-(1-Benzyl-5-methyl-1H-pyrazol-3-YL)-1,3-benzodioxole-5-carboxamide

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